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Compound of Interest

Compound Name: NO-30

Cat. No.: B3050570 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Cavosonstat's Performance with Alternative Cystic Fibrosis Therapies, Supported by

Experimental Data.

This guide provides an independent verification of the reported effects of cavosonstat (formerly

N91115), a clinical-stage compound developed by N30 Pharmaceuticals (later Nivalis

Therapeutics). The user's query regarding "NO-30" likely refers to this compound, given N30's

nomenclature and the drug's mechanism targeting the nitric oxide pathway. Cavosonstat was

investigated as a novel S-nitrosoglutathione reductase (GSNOR) inhibitor for the treatment of

cystic fibrosis (CF). Its development was discontinued after Phase 2 clinical trials failed to

demonstrate significant efficacy.

This document objectively compares the performance of cavosonstat with currently approved

and highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulators,

including ivacaftor, the combination of lumacaftor/ivacaftor, and the triple-combination therapy

of elexacaftor/tezacaftor/ivacaftor. All quantitative data is summarized in structured tables, and

detailed methodologies for key experiments are provided to support independent assessment.

Mechanism of Action: A Novel Approach to CFTR
Modulation
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Cavosonstat's unique mechanism of action centered on the inhibition of the GSNOR enzyme.

In cystic fibrosis, particularly in patients with the F508del mutation, the CFTR protein is

misfolded and targeted for degradation. The therapeutic hypothesis for cavosonstat was that by

inhibiting GSNOR, it would increase the levels of S-nitrosoglutathione (GSNO), a key signaling

molecule that plays a role in protein stability. This was expected to stabilize the F508del-CFTR

protein, allowing it to traffic to the cell surface and function as a chloride channel. Preclinical

studies did show that cavosonstat could restore GSNO levels and improve CFTR stability.[1][2]

In contrast, the approved CFTR modulators directly target the defective CFTR protein. They

are categorized as either "correctors," which aid in the proper folding and trafficking of the

CFTR protein to the cell surface, or "potentiators," which enhance the opening probability

(gating) of the CFTR channel once it is at the cell surface.

Ivacaftor is a potentiator that primarily benefits patients with gating mutations.

Lumacaftor is a corrector designed to address the F508del mutation, and it is co-

administered with the potentiator ivacaftor.

Elexacaftor and Tezacaftor are next-generation correctors that, when combined with

ivacaftor, provide a highly effective treatment for a broader range of CF patients, including

those with a single F508del mutation.

Comparative Efficacy: Clinical Trial Outcomes
The following tables summarize the quantitative data from clinical trials of cavosonstat and the

comparator CFTR modulators. The primary endpoints for efficacy in these trials were the

absolute change from baseline in percent predicted forced expiratory volume in one second

(ppFEV1) and the change in sweat chloride concentration.

Table 1: Comparison of Clinical Efficacy on Lung Function (ppFEV1)
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Compound/
Therapy

Clinical
Trial

Patient
Population

Treatment
Duration

Mean
Absolute
Change in
ppFEV1
from
Baseline

Outcome

Cavosonstat

(N91115)

NCT0258923

6

Homozygous

F508del (on

lumacaftor/iv

acaftor)

12 weeks
No significant

improvement

Failed to

meet primary

endpoint

Ivacaftor

G551D

mutation

studies

G551D

mutation

Up to 5.5

years

+4.3 to +7.4

percentage

points

(adults)

Significant

and

sustained

improvement[

3]

Lumacaftor/Iv

acaftor

F508del

homozygous

studies

Homozygous

F508del
24 weeks

-0.3 to +5.8

percentage

points

Modest to no

significant

improvement[

4][5]

Elexacaftor/T

ezacaftor/Iva

caftor

PROMISE

study

At least one

F508del

allele

6 months

+9.76

percentage

points

Substantial

and clinically

meaningful

improvement[

6]

Table 2: Comparison of Clinical Efficacy on Sweat Chloride Concentration
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Compound/
Therapy

Clinical
Trial

Patient
Population

Treatment
Duration

Mean
Change in
Sweat
Chloride
from
Baseline
(mmol/L)

Outcome

Cavosonstat

(N91115)
Phase 1b

Homozygous

F508del
28 days -4.1

Minor

reduction[7]

Ivacaftor

G551D

mutation

studies

G551D

mutation
24 weeks Approx. -50

Significant

reduction[8]

Lumacaftor/Iv

acaftor

F508del

homozygous

studies

Homozygous

F508del
12 months -18.5 to -27.3

Significant

reduction[4]

[9]

Elexacaftor/T

ezacaftor/Iva

caftor

PROMISE

study

At least one

F508del

allele

6 months -41.7
Substantial

reduction[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a

comprehensive understanding of the data presented.

Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing cystic fibrosis and is a key

biomarker for assessing CFTR protein function in clinical trials.

Principle: The test measures the concentration of chloride in sweat. In individuals with CF,

dysfunctional CFTR leads to abnormally high levels of chloride in their sweat.

Procedure:
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Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-

inducing chemical, to a small area of the skin, typically on the forearm.

Collection: The sweat is collected for 30 minutes onto a piece of filter paper, gauze, or in a

plastic coil.

Analysis: The collected sweat is then analyzed in a laboratory to determine the chloride

concentration.

Interpretation:

≤ 29 mmol/L: CF is unlikely.

30 - 59 mmol/L: Intermediate, further testing may be required.

≥ 60 mmol/L: Consistent with a diagnosis of CF.

Forced Expiratory Volume in 1 Second (FEV1)
Measurement
FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials to assess

the impact of a treatment on respiratory health.

Principle: FEV1 measures the volume of air a person can forcefully exhale in one second. In

CF, mucus buildup and airway inflammation lead to a progressive decline in FEV1.

Procedure:

The patient takes a deep breath in.

They then exhale as hard and as fast as possible into a spirometer.

The spirometer measures the volume of air exhaled in the first second.

Data Presentation: The result is often expressed as a percentage of the predicted normal

value for a person of the same age, height, sex, and ethnicity (percent predicted FEV1 or

ppFEV1). This allows for standardized comparisons across individuals and over time.
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Ussing Chamber Assay
The Ussing chamber is an in vitro technique used in preclinical research to measure ion

transport across epithelial tissues, providing a direct assessment of CFTR channel function.

Principle: This assay measures the short-circuit current (Isc), which is an indicator of net ion

movement across an epithelial cell monolayer. An increase in chloride secretion through

functional CFTR channels results in an increase in Isc.

Procedure:

Cell Culture: Human bronchial epithelial cells (or other relevant cell types) expressing the

mutant CFTR of interest are grown on a permeable support to form a polarized monolayer.

Incubation: The cells are incubated with the test compound (e.g., a CFTR corrector) for a

specified period (typically 24-48 hours).

Ussing Chamber Mounting: The permeable support with the cell monolayer is mounted in

an Ussing chamber, which separates the apical and basolateral sides.

Pharmacological Stimulation:

Amiloride is added to the apical side to block sodium channels.

Forskolin is then added to increase intracellular cAMP and activate CFTR channels.

A CFTR potentiator (like ivacaftor) may be added to assess its effect on channel gating.

A CFTR inhibitor is added at the end to confirm that the measured current is CFTR-

dependent.

Data Analysis: The change in the short-circuit current (ΔIsc) in response to forskolin and

other agents is measured to quantify CFTR function.

Visualizations
The following diagrams illustrate the signaling pathway targeted by cavosonstat and the

workflows of the key experimental protocols.
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Caption: Proposed mechanism of action of cavosonstat (N91115).
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Caption: Simplified workflows for key experimental protocols.
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Conclusion
The investigation into cavosonstat (N91115) reveals a rational therapeutic approach that

unfortunately did not translate into clinical efficacy for patients with cystic fibrosis. While

preclinical data suggested a potential benefit through the novel mechanism of GSNOR

inhibition, the Phase 2 clinical trials did not demonstrate a significant improvement in lung

function or a substantial reduction in sweat chloride levels, especially when compared to the

placebo or the background therapy.

In stark contrast, the development of direct CFTR modulators, particularly the triple-

combination therapy of elexacaftor/tezacaftor/ivacaftor, has revolutionized the treatment of

cystic fibrosis. These therapies have shown robust and clinically meaningful improvements in

ppFEV1 and sweat chloride concentrations, leading to a significant positive impact on the

quality of life for a large proportion of the CF population.

This comparative guide underscores the importance of independent verification through

rigorous clinical trials. While novel mechanisms of action are crucial for advancing therapeutic

options, the ultimate measure of a drug's utility lies in its demonstrated ability to produce

significant and meaningful clinical benefits. The data clearly indicates that while the GSNOR

inhibition pathway was a scientifically interesting target, it did not yield the therapeutic success

seen with direct CFTR modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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